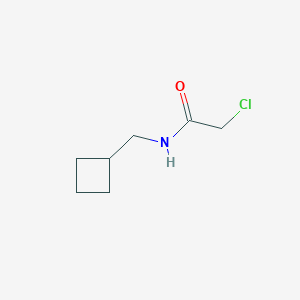

2-chloro-N-(cyclobutylmethyl)acetamide

Descripción general

Descripción

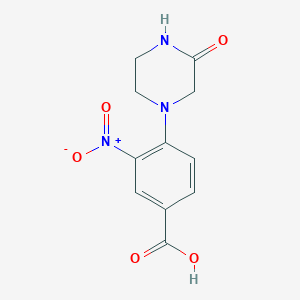

2-chloro-N-(cyclobutylmethyl)acetamide, also known as CCMA, is an organic compound with the molecular formula C9H16ClNO. It is a white crystalline solid with a strong odor and is soluble in water. The IUPAC name for this compound is 2-chloro-N-(cyclobutylmethyl)acetamide .

Molecular Structure Analysis

The molecular weight of 2-chloro-N-(cyclobutylmethyl)acetamide is 161.63 . The InChI code for this compound is 1S/C7H12ClNO/c8-4-7(10)9-5-6-2-1-3-6/h6H,1-5H2,(H,9,10) .Physical And Chemical Properties Analysis

2-chloro-N-(cyclobutylmethyl)acetamide is a white crystalline solid. It has a strong odor and is soluble in water. The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Herbicide Metabolism and Environmental Impact

- Herbicide Metabolism in Liver Microsomes: Compounds structurally related to 2-chloro-N-(cyclobutylmethyl)acetamide, such as acetochlor and alachlor, undergo metabolism in liver microsomes. Studies have shown that these compounds are metabolized to various intermediates, which are then further metabolized to potentially carcinogenic products (Coleman et al., 2000).

- Soil and Water Reception of Herbicides: Related chloroacetamide herbicides like acetochlor and alachlor have been studied for their reception and activity in soil and water systems. These studies provide insight into the environmental impact and distribution of such herbicides in agricultural settings (Banks & Robinson, 1986).

Chemical Synthesis and Pharmacology

- Synthesis of Related Compounds: Research on 2-chloro-N-(cycloalk-1-enyl)acetamides, closely related to 2-chloro-N-(cyclobutylmethyl)acetamide, explores radical cyclizations for synthesizing lactams, which are key structures in various pharmacologically active compounds (Sato et al., 1992).

- Development of Antiasthmatic Agents: Research into 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a molecule structurally similar to 2-chloro-N-(cyclobutylmethyl)acetamide, demonstrates its potential as an antibacterial agent against Klebsiella pneumoniae, showcasing the pharmacological applications of such compounds (Cordeiro et al., 2020).

Environmental Fate and Toxicity

- Transport in Hydrologic Systems: Studies on acetochlor, a compound in the same class as 2-chloro-N-(cyclobutylmethyl)acetamide, assess its occurrence and transport in streams, providing valuable data on the environmental fate of similar compounds (Clark & Goolsby, 1999).

- Biodegradation Pathways: Research into acetochlor biodegradation reveals the role of cytochrome P450 systems in the N-deethoxymethylation process. This gives insights into the potential biodegradation pathways of related chloroacetamides (Wang et al., 2015).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-chloro-N-(cyclobutylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-4-7(10)9-5-6-2-1-3-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFTTXLMPIOZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(cyclobutylmethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)

![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)

![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)